molecular formula C14H11N3O2 B13135385 3,8-Dimethyl-5-nitro-4,7-phenanthroline CAS No. 116142-49-5

3,8-Dimethyl-5-nitro-4,7-phenanthroline

Cat. No.: B13135385
CAS No.: 116142-49-5
M. Wt: 253.26 g/mol
InChI Key: LWMNAZAATBKOHD-UHFFFAOYSA-N
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Description

3,8-Dimethyl-5-nitro-4,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline compounds are known for their ability to form strong complexes with metal ions, making them valuable in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-5-nitro-4,7-phenanthroline typically involves the nitration of 3,8-dimethyl-4,7-phenanthroline. This process can be achieved using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3,8-Dimethyl-5-nitro-4,7-phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3,8-dimethyl-5-amino-4,7-phenanthroline .

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-5-nitro-4,7-phenanthroline involves its interaction with metal ions. The compound can chelate metal ions, forming stable complexes that can participate in various chemical reactions. In biological systems, these complexes can interfere with metal-dependent enzymes and processes, leading to antimicrobial effects . The nitro group also plays a role in its activity, as it can be reduced to form reactive intermediates that further enhance its biological effects .

Properties

CAS No.

116142-49-5

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

3,8-dimethyl-5-nitro-4,7-phenanthroline

InChI

InChI=1S/C14H11N3O2/c1-8-3-5-10-11-6-4-9(2)16-14(11)13(17(18)19)7-12(10)15-8/h3-7H,1-2H3

InChI Key

LWMNAZAATBKOHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C3C(=C2C=C1)C=CC(=N3)C)[N+](=O)[O-]

Origin of Product

United States

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